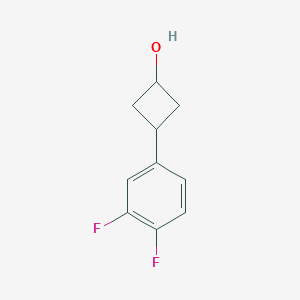

3-(3,4-Difluorophenyl)cyclobutan-1-ol

説明

3-(3,4-Difluorophenyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a 3,4-difluorophenyl substituent attached to the cyclobutane ring. This compound is of significant interest in medicinal chemistry, particularly in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, as evidenced by its incorporation into derivatives like SNAP-7941 and FE@SNAP . The 3,4-difluorophenyl group enhances metabolic stability and receptor-binding affinity due to fluorine’s electron-withdrawing effects and lipophilicity modulation. Its rigid cyclobutane scaffold contributes to conformational restriction, which may improve target selectivity .

特性

IUPAC Name |

3-(3,4-difluorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7-8,13H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAQXTXNRDIQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-difluorobenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-(3,4-Difluorophenyl)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.

化学反応の分析

Types of Reactions

3-(3,4-Difluorophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(3,4-difluorophenyl)cyclobutanone.

Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

Substitution: Formation of substituted cyclobutanol derivatives.

科学的研究の応用

3-(3,4-Difluorophenyl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(3,4-Difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The difluorophenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

類似化合物との比較

Table 1: Structural and Functional Comparison of Cyclobutanol Derivatives

Fluorine Substitution Patterns

- 3,4-Difluorophenyl vs. 3,5-Difluorophenyl: The position of fluorine atoms significantly impacts electronic and steric properties. The 3,4-difluorophenyl group in the target compound creates an asymmetrical electron-withdrawing effect, which may enhance π-π stacking interactions with aromatic residues in receptor binding pockets .

Functional Group Modifications

- Hydroxyl vs. Aminopropyl/Aminomethyl Groups: The hydroxyl group in 3-(3,4-Difluorophenyl)cyclobutan-1-ol facilitates hydrogen bonding with receptor sites, critical for MCHR1 antagonism . In VUF25587, the replacement of -OH with an aminopropyl group (-NHCH2CH2CH3) introduces basicity and flexibility, which may alter solubility and off-target interactions .

Stereochemical Considerations

- cis vs. trans Isomerism : While direct stereochemical data for 3-(3,4-Difluorophenyl)cyclobutan-1-ol is unavailable, analogs like VUF25587 highlight the importance of trans-configuration in optimizing spatial orientation for receptor binding . The cis-3,5-difluorophenyl derivative (CAS 1519955-82-8) may exhibit reduced conformational rigidity compared to trans isomers, impacting target engagement .

生物活性

3-(3,4-Difluorophenyl)cyclobutan-1-ol (CAS No. 1529123-12-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-(3,4-Difluorophenyl)cyclobutan-1-ol includes a cyclobutane ring substituted with a difluorophenyl group. The presence of fluorine atoms significantly influences the compound's electronic properties, potentially enhancing its biological activity.

Synthesis

The synthesis of 3-(3,4-Difluorophenyl)cyclobutan-1-ol typically involves:

- Formation of the Cyclobutane Ring : This can be achieved through various cyclization methods involving suitable precursors.

- Fluorination : Introduction of fluorine atoms is often performed using reagents such as diethylaminosulfur trifluoride (DAST).

- Hydroxylation : The final step involves converting a precursor into the alcohol functional group under controlled conditions.

Research indicates that 3-(3,4-Difluorophenyl)cyclobutan-1-ol may interact with specific biological targets, including enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, modulating various biological pathways.

Antitumor Activity

Studies have shown that compounds similar to 3-(3,4-Difluorophenyl)cyclobutan-1-ol exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. This suggests potential applications in cancer therapy.

Anti-inflammatory Properties

Preliminary investigations indicate that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antitumor Effects

A study published in Journal of Medicinal Chemistry investigated various derivatives of cyclobutane compounds, including 3-(3,4-Difluorophenyl)cyclobutan-1-ol. The results demonstrated significant inhibition of tumor cell growth in vitro, highlighting its potential as an anticancer agent.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-(3,4-Difluorophenyl)cyclobutan-1-ol | 15.2 | A549 (Lung Cancer) |

| Control | >50 | A549 |

Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory diseases, the compound was tested for its ability to reduce pro-inflammatory cytokine production in macrophages. Results showed a notable reduction in TNF-alpha levels.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 250 |

| Compound | 120 |

Comparison with Similar Compounds

To better understand the unique properties of 3-(3,4-Difluorophenyl)cyclobutan-1-ol, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide | Spirocyclic | Antitumor |

| N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide | Benzimidazole derivative | Antitumor and anti-inflammatory |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。